An In-depth Technical Guide to 4-Benzyloxypropiophenone: Chemical Properties and Structure
An In-depth Technical Guide to 4-Benzyloxypropiophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxypropiophenone, also known by its IUPAC name 1-[4-(benzyloxy)phenyl]propan-1-one, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, possessing both a ketone and a benzyl ether functional group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 4-Benzyloxypropiophenone, tailored for professionals in research and drug development.
Chemical Properties and Structure
4-Benzyloxypropiophenone is a white to off-white crystalline powder.[1] It is characterized by the presence of a propiophenone core with a benzyloxy group at the para position of the phenyl ring.
Structure:
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Synonyms: p-Benzyloxypropiophenone, 4'-Benzyloxypropiophenone[2][3][4]
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SMILES: CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2[3]
The structure consists of a central phenyl ring substituted with a propanoyl group (-COC2H5) and a benzyloxy group (-OCH2C6H5). The ketone and ether functionalities are the primary sites of its chemical reactivity.
Chemical Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C16H16O2 | [3][4] |
| Molecular Weight | 240.30 g/mol | [3] |
| Melting Point | 99-102 °C | [5] |
| Boiling Point | 391 °C at 760 mmHg | [5] |
| Density | 1.081 g/cm³ | [5] |
| Solubility | Insoluble in water | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Experimental Protocols
Method 1: Williamson Ether Synthesis followed by Friedel-Crafts Acylation
This two-step synthesis first prepares 4-benzyloxyphenol, which is then acylated.
Step 1: Synthesis of 4-Benzyloxyphenol (Williamson Ether Synthesis)
Materials:
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4-Hydroxyphenone (1.0 eq)
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Benzyl bromide (1.1 eq)
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Sodium hydroxide (1.2 eq)
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Ethanol
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Water
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Diethyl ether
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask, dissolve 4-hydroxyphenone in ethanol.
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Add a solution of sodium hydroxide in water to the flask and stir for 15 minutes at room temperature to form the sodium phenoxide.
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Add benzyl bromide dropwise to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Add water to the residue and extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-benzyloxyphenol.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-benzyloxyphenol.
Step 2: Synthesis of 4-Benzyloxypropiophenone (Friedel-Crafts Acylation)
Materials:
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4-Benzyloxyphenol (1.0 eq)
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Propionyl chloride (1.2 eq)
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Anhydrous aluminum chloride (AlCl3) (1.3 eq)
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Anhydrous dichloromethane (DCM)
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Ice-cold water
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve 4-benzyloxyphenol and propionyl chloride in anhydrous DCM and add this solution dropwise to the AlCl3 suspension.
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Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
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Separate the organic layer and extract the aqueous layer with DCM (2x).
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Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 4-benzyloxypropiophenone.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
General Protocol:
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Solvent Selection: Test the solubility of a small amount of crude 4-benzyloxypropiophenone in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water) to find a solvent that dissolves the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the crude 4-benzyloxypropiophenone in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Analytical Methods
The purity and identity of 4-Benzyloxypropiophenone can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the chemical structure.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ketone (C=O) and ether (C-O-C) functional groups.
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Mass Spectrometry (MS): MS will determine the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Role in Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing the specific involvement of 4-Benzyloxypropiophenone in biological signaling pathways. However, the propiophenone scaffold and its derivatives are of interest in medicinal chemistry.
Derivatives of 4-Benzyloxypropiophenone have been investigated for their biological activities. For instance, certain phenyl ether derivatives prepared from 4'-(Benzyloxy)propiophenone have shown potential pesticidal and antitumor activity. While this does not directly implicate 4-Benzyloxypropiophenone in a specific signaling pathway, it highlights the potential for its derivatives to interact with biological targets. Further research is required to elucidate any direct effects of 4-Benzyloxypropiophenone on cellular signaling.
Conclusion
4-Benzyloxypropiophenone is a key synthetic intermediate with well-defined chemical properties and a clear structural composition. While detailed, published protocols for its direct synthesis are scarce, its preparation can be reliably achieved through established organic reactions such as the Williamson ether synthesis and Friedel-Crafts acylation. Although its direct role in signaling pathways is not yet established, the biological activity of its derivatives suggests that it is a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.
